6-Phenyldihydro-2H-pyran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyldihydro-2H-pyran-3(4H)-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with dihydropyran in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the pyran ring.
Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence. This method allows for the efficient formation of cyclic enol ethers, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Phenyldihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while reduction may produce phenyl-substituted alcohols.
Scientific Research Applications
6-Phenyldihydro-2H-pyran-3(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenyldihydro-2H-pyran-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the phenyl group.
2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Dihydropyran: A general term for pyran derivatives with hydrogenation.
Uniqueness
6-Phenyldihydro-2H-pyran-3(4H)-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-phenyloxan-3-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
XTLBMAWINLQIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)COC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.